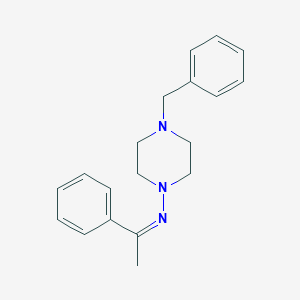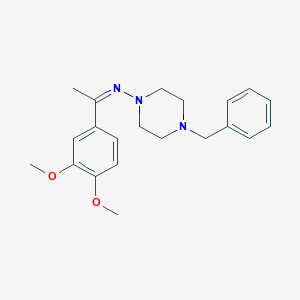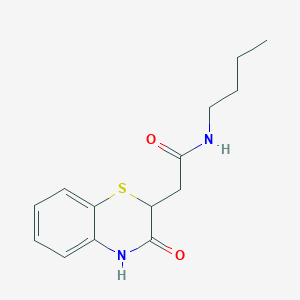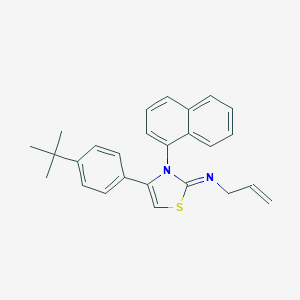![molecular formula C24H24N4O4S B382422 ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B382422.png)
ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the benzo[de]isoquinoline-1,3-dione moiety, along with the triazole and sulfanyl groups, makes it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves multiple steps:
Formation of the Benzo[de]isoquinoline-1,3-dione Core: This can be achieved by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine.
Functionalization of the Core: The free amino groups on the benzo[de]isoquinoline-1,3-dione core can be further functionalized to form imines, amines, thioureas, and hydrazones.
Introduction of the Triazole and Sulfanyl Groups: The triazole ring can be introduced through a cyclization reaction involving appropriate precursors, while the sulfanyl group can be added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[de]isoquinoline-1,3-dione moiety can be reduced to form dihydro derivatives.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the benzo[de]isoquinoline-1,3-dione moiety.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate has several scientific research applications:
作用機序
The mechanism of action of ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can be compared with similar compounds such as:
Benzo[de]isoquinoline-1,3-dione Derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Triazole-Containing Compounds: These compounds have the triazole ring but may lack the benzo[de]isoquinoline-1,3-dione moiety, resulting in different reactivity and applications.
特性
分子式 |
C24H24N4O4S |
|---|---|
分子量 |
464.5g/mol |
IUPAC名 |
ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H24N4O4S/c1-3-13-27-19(25-26-24(27)33-15-20(29)32-4-2)12-7-14-28-22(30)17-10-5-8-16-9-6-11-18(21(16)17)23(28)31/h3,5-6,8-11H,1,4,7,12-15H2,2H3 |
InChIキー |
MIZZWRMIRJSRRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
正規SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((benzo[d]thiazol-2-ylthio)methyl)benzo[cd]indol-2(1H)-one](/img/structure/B382341.png)
![5-[4-(Benzyloxy)anilino]-3,8,10-trichloro-1,6-pyrenedione](/img/structure/B382343.png)
![3-Methyl-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B382345.png)
![N-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B382348.png)


![ETHYL 2-[(2E)-3-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B382354.png)
![N-[1-(2-furyl)ethylidene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B382355.png)
![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B382357.png)
![ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382358.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B382360.png)

